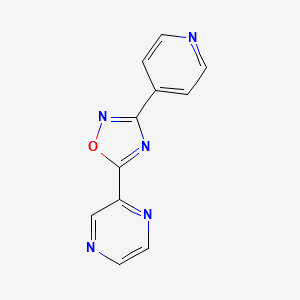

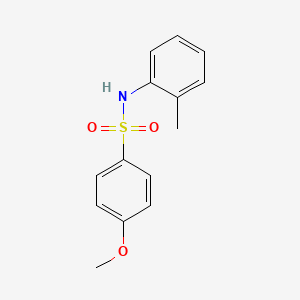

2-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives, which are structurally related to 2-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyrazine, involves starting from key intermediates and employing reactions such as hydrazine hydrate reaction followed by reactions with different aldehydes, acid chlorides, and isothiocyanates to form various derivatives (Nagender et al., 2016). These synthesis pathways highlight the chemical versatility and reactivity of the pyrazine and oxadiazole moieties.

Molecular Structure Analysis

The molecular structure of novel oxadiazole derivatives has been characterized using various spectroscopic techniques including IR, 1H NMR, and HRMS. Single crystal X-ray crystallography has been employed to determine the crystal structure of certain derivatives, revealing insights into their spatial arrangement and conjugation effects (Yang et al., 2011).

Chemical Reactions and Properties

The chemical reactions involving compounds with the pyrazine and oxadiazole moieties include palladium-catalyzed amidation of 2-chloro-3-amino-heterocycles, leading to the synthesis of imidazo[4,5-b]pyridines and -pyrazines (Rosenberg et al., 2012). These reactions underscore the compounds' potential for functionalization and modification, which is crucial for developing pharmacologically active molecules.

Physical Properties Analysis

The physical properties of oxadiazole derivatives, including their NLO (non-linear optical) properties, have been investigated through computational and experimental methods. These studies reveal the compounds' dipole moment, polarizability, and hyperpolarizability values, indicating their potential in NLO applications (El-Azab et al., 2018).

Chemical Properties Analysis

Chemical properties, such as reactivity and molecular docking studies against tubercular activity, have been explored for condensed oxadiazole and pyrazine derivatives. Computational analysis alongside experimental results has provided insights into the global and local reactive properties of these molecules, including their sensitivity towards autoxidation mechanisms and interaction with water. Antimicrobial and anti-cancer activities have been highlighted, indicating the broad spectrum of biological activities exhibited by these compounds (El-Azab et al., 2018).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol, have been found to exhibit antimicrobial and antioxidant activities . They inhibit bacterial strains like Escherichia coli and Staphylococcus epidermidis .

Mode of Action

Based on the activities of structurally similar compounds, it can be inferred that it might interact with bacterial cells, leading to their inhibition

Biochemical Pathways

Related compounds have been found to exhibit antioxidant activity, suggesting that they may interact with pathways involving reactive oxygen species .

Result of Action

Based on the activities of structurally similar compounds, it can be inferred that it might exhibit antimicrobial and antioxidant effects .

properties

IUPAC Name |

5-pyrazin-2-yl-3-pyridin-4-yl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N5O/c1-3-12-4-2-8(1)10-15-11(17-16-10)9-7-13-5-6-14-9/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISKQEBAKTVONNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NOC(=N2)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(cyanomethyl)phenyl]-2-(4-nitrophenyl)acetamide](/img/structure/B5724706.png)

![2-{[2-(4-chlorophenyl)acetyl]amino}phenyl acetate](/img/structure/B5724716.png)

![5-[(2-chlorophenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B5724734.png)

![methyl 2-[(4-ethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5724754.png)

![2-(4-chlorophenyl)-4-{[(5-chloro-2-pyridinyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5724775.png)